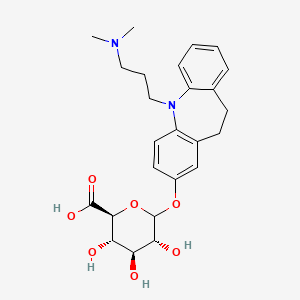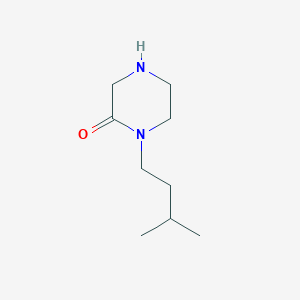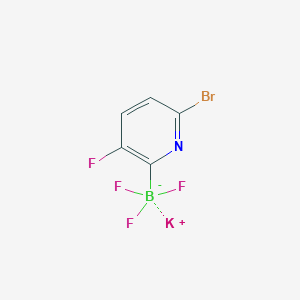
Sodium 9-(hydroxyphenyl)nonanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Sodium 9-(hydroxyphenyl)nonanesulphonate involves several steps, typically starting with the sulfonation of 9-(hydroxyphenyl)nonane. The reaction conditions often include the use of sulfuric acid or other sulfonating agents under controlled temperatures to ensure the formation of the sulfonate group. Industrial production methods may involve continuous flow reactors to maintain consistent quality and yield .
Chemical Reactions Analysis
Sodium 9-(hydroxyphenyl)nonanesulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride can reduce the sulfonate group to a sulfinate or thiol.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonate group is replaced by other nucleophiles such as halides or amines.
Scientific Research Applications
Sodium 9-(hydroxyphenyl)nonanesulphonate is utilized in various scientific research applications:
Chemistry: It serves as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: The compound is used in biochemical assays and as a stabilizing agent for proteins and enzymes.
Industry: This compound is used in the formulation of detergents and cleaning agents
Mechanism of Action
The mechanism of action of Sodium 9-(hydroxyphenyl)nonanesulphonate involves its interaction with molecular targets such as proteins and enzymes. The sulfonate group can form ionic bonds with positively charged amino acid residues, stabilizing the protein structure. Additionally, its surfactant properties allow it to reduce surface tension, facilitating the solubilization of hydrophobic compounds .
Comparison with Similar Compounds
Sodium 9-(hydroxyphenyl)nonanesulphonate can be compared with other sulfonated compounds such as:
Sodium dodecyl sulfate (SDS): Commonly used as a detergent and surfactant in laboratory settings.
Sodium 4-(2-hydroxyethyl)benzenesulfonate: Used in similar applications but with different molecular properties.
Sodium 2-(2-hydroxyphenyl)ethanesulfonate: Another sulfonated compound with distinct chemical and physical properties.
This compound stands out due to its unique molecular structure, which provides specific interactions and applications in various fields.
Properties
CAS No. |
84176-61-4 |
|---|---|
Molecular Formula |
C15H23NaO4S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
sodium;9-(2-hydroxyphenyl)nonane-1-sulfonate |
InChI |
InChI=1S/C15H24O4S.Na/c16-15-12-8-7-11-14(15)10-6-4-2-1-3-5-9-13-20(17,18)19;/h7-8,11-12,16H,1-6,9-10,13H2,(H,17,18,19);/q;+1/p-1 |
InChI Key |
AZPBWQKIWDFCAN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)CCCCCCCCCS(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


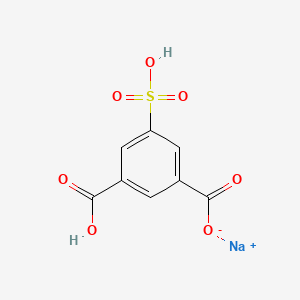
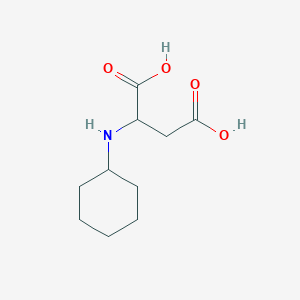
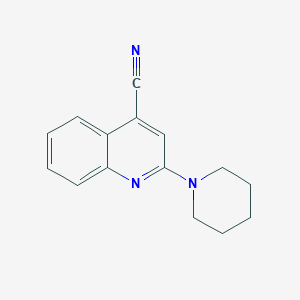
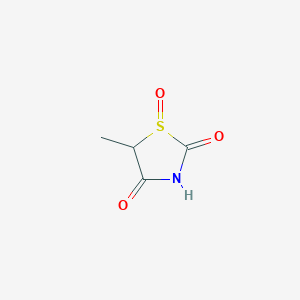
![(1S,5S)-1-Methyl-3-methylidene-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B13806079.png)
![(3S,7S,8S,9S,10R,11R,13S,14S)-3,7,11-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13806085.png)
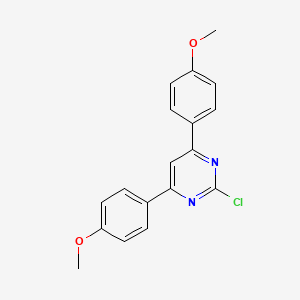
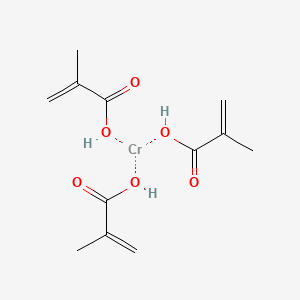
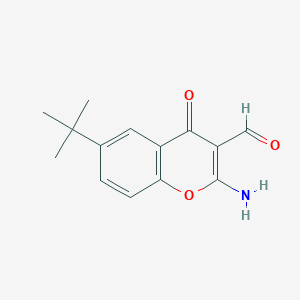

![5,10-Dihydroxy-3,7-dimethyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,8-dione](/img/structure/B13806114.png)
